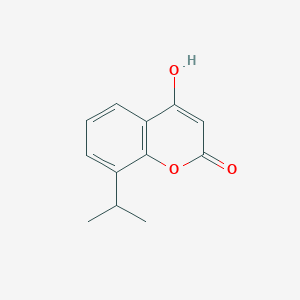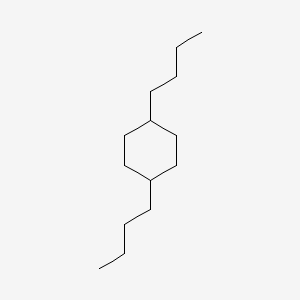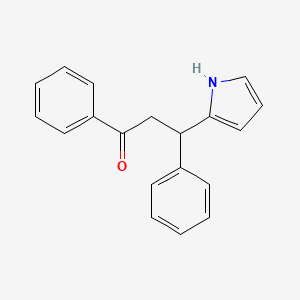silane CAS No. 664364-81-2](/img/structure/B12537380.png)
Bis[(ethenyloxy)methyl](dimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(ethenyloxy)methylsilane: is an organosilicon compound with the molecular formula C6H12O2Si It is characterized by the presence of two ethenyloxy groups attached to a dimethylsilane core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(ethenyloxy)methylsilane typically involves the reaction of dimethylchlorosilane with ethenyloxy compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of Bis(ethenyloxy)methylsilane involves large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the production of high-quality material suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Bis(ethenyloxy)methylsilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the ethenyloxy groups to ethyl groups.
Substitution: The ethenyloxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Ethyl-substituted silanes.
Substitution: Halogenated or alkylated silanes.
Scientific Research Applications
Chemistry: Bis(ethenyloxy)methylsilane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the development of new materials with unique properties.
Biology: In biological research, this compound is used to modify surfaces and create biocompatible coatings. It is also explored for its potential in drug delivery systems.
Medicine: The compound’s ability to form stable bonds with biological molecules makes it a candidate for use in medical implants and prosthetics.
Industry: In the industrial sector, Bis(ethenyloxy)methylsilane is used in the production of adhesives, sealants, and coatings. Its unique properties enhance the performance and durability of these products.
Mechanism of Action
The mechanism of action of Bis(ethenyloxy)methylsilane involves its ability to form stable covalent bonds with various substrates. The ethenyloxy groups provide reactive sites for chemical modifications, allowing the compound to interact with different molecular targets. The pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates.
Comparison with Similar Compounds
Dimethylsilanediol: Similar in structure but lacks the ethenyloxy groups.
Bis(1-ethenylhexyl)oxysilane: Contains longer alkyl chains compared to Bis(ethenyloxy)methylsilane.
Bis(ethenoxymethyl)-dimethylsilane: Another variant with slight structural differences.
Uniqueness: Bis(ethenyloxy)methylsilane is unique due to its specific combination of ethenyloxy groups and dimethylsilane core. This structure imparts distinct chemical reactivity and stability, making it suitable for specialized applications in various fields.
Properties
CAS No. |
664364-81-2 |
|---|---|
Molecular Formula |
C8H16O2Si |
Molecular Weight |
172.30 g/mol |
IUPAC Name |
bis(ethenoxymethyl)-dimethylsilane |
InChI |
InChI=1S/C8H16O2Si/c1-5-9-7-11(3,4)8-10-6-2/h5-6H,1-2,7-8H2,3-4H3 |
InChI Key |
NOGBZUGJIWHDER-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(COC=C)COC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12537309.png)
![4-[Bis(4-methylphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B12537318.png)

![2-Hydroxy-3-[(octadecylcarbamoyl)amino]benzoic acid](/img/structure/B12537322.png)
![1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium iodide](/img/structure/B12537325.png)

![3-[4-Bromo-5-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B12537335.png)


![Acetamide, N-[1-(methoxymethyl)-2-oxo-4-phenylbutyl]-](/img/structure/B12537344.png)
![Propanamide, 2,2-dimethyl-N-[6-(1-piperidinylmethyl)-2-naphthalenyl]-](/img/structure/B12537349.png)

![16-Hydroxy-9-[3-(pentyloxy)propanamido]hexadecanoic acid](/img/structure/B12537361.png)

